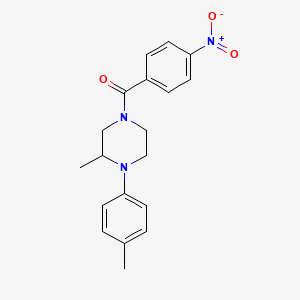
2-methyl-1-(4-methylphenyl)-4-(4-nitrobenzoyl)piperazine
説明
2-methyl-1-(4-methylphenyl)-4-(4-nitrobenzoyl)piperazine, also known as MNBP, is a piperazine derivative that has gained attention in the scientific community due to its potential applications in various fields. MNBP has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
作用機序
The mechanism of action of 2-methyl-1-(4-methylphenyl)-4-(4-nitrobenzoyl)piperazine is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. This compound has been shown to inhibit the activity of enzymes involved in cancer cell proliferation and inflammation, such as cyclooxygenase-2 and phosphodiesterase-4. This compound has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in cellular defense against oxidative stress.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in animal models. This compound has been shown to reduce the levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-6, in the serum and tissues of animals with inflammation. This compound has also been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase, in the brain and liver of animals exposed to oxidative stress. This compound has been shown to improve cognitive function and reduce anxiety-like behavior in animal models of neurological disorders.
実験室実験の利点と制限
2-methyl-1-(4-methylphenyl)-4-(4-nitrobenzoyl)piperazine has several advantages for lab experiments, including its high purity and stability, low toxicity, and ease of synthesis. This compound can be easily synthesized using simple reaction conditions and is readily available from commercial sources. However, this compound also has some limitations, including its limited solubility in water and some organic solvents, which may affect its bioavailability and pharmacokinetics. This compound also has limited information on its pharmacokinetics and toxicity in humans, which may limit its clinical application.
将来の方向性
There are several future directions for research on 2-methyl-1-(4-methylphenyl)-4-(4-nitrobenzoyl)piperazine. One area of research is to investigate the pharmacokinetics and toxicity of this compound in humans, which may provide valuable information for its clinical application. Another area of research is to explore the potential of this compound as a building block for the synthesis of functional materials, such as polymers and nanoparticles. This compound may also be studied for its potential as a neuroprotective agent and its effects on other signaling pathways in cells. Finally, this compound may be investigated for its potential as a drug candidate for the treatment of cancer, inflammation, and neurological disorders.
科学的研究の応用
2-methyl-1-(4-methylphenyl)-4-(4-nitrobenzoyl)piperazine has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and materials science. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and neurological disorders. This compound has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. In neuroscience, this compound has been studied for its effects on the central nervous system, including its potential as a neuroprotective agent. This compound has been shown to protect neurons from oxidative stress and improve cognitive function in animal models. In materials science, this compound has been used as a building block for the synthesis of functional materials, such as polymers and nanoparticles.
特性
IUPAC Name |
[3-methyl-4-(4-methylphenyl)piperazin-1-yl]-(4-nitrophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-14-3-7-17(8-4-14)21-12-11-20(13-15(21)2)19(23)16-5-9-18(10-6-16)22(24)25/h3-10,15H,11-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABYRWNCLHKMPAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C2=CC=C(C=C2)C)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-chlorophenyl)-4-[(2-nitrophenyl)acetyl]piperazine](/img/structure/B4183639.png)
![N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}isonicotinamide](/img/structure/B4183645.png)
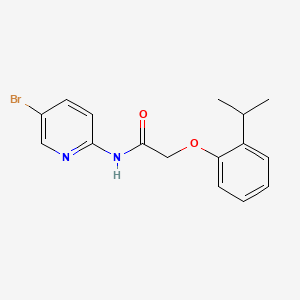
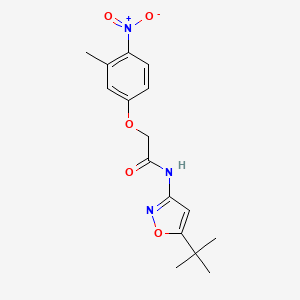
![methyl 4-ethyl-5-methyl-2-{[(4-nitrophenoxy)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B4183678.png)
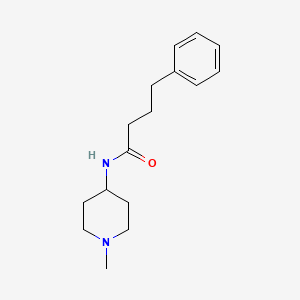
![1-[(4-bromophenyl)acetyl]-4-(methylsulfonyl)piperazine](/img/structure/B4183699.png)
![4-[(5-bromo-2-thienyl)carbonyl]morpholine](/img/structure/B4183712.png)
![N-{2-[(4-chlorophenyl)thio]phenyl}tetrahydro-2-furancarboxamide](/img/structure/B4183718.png)
![2-[(5-methyl-3-isoxazolyl)carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4183729.png)
![3-chloro-N-[3-(4-morpholinylsulfonyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B4183735.png)
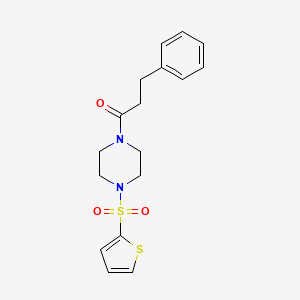
![2-[4-(1-methyl-1-phenylethyl)phenoxy]-N-1,3,4-thiadiazol-2-ylpropanamide](/img/structure/B4183743.png)
![N-[1-(4-pyridinyl)ethyl]-2-furamide](/img/structure/B4183749.png)
